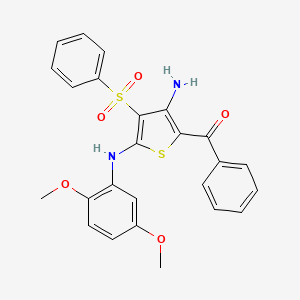

5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,5-DIMETHOXYPHENYL)THIOPHENE-2,4-DIAMINE

Description

Properties

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(2,5-dimethoxyanilino)thiophen-2-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5S2/c1-31-17-13-14-20(32-2)19(15-17)27-25-24(34(29,30)18-11-7-4-8-12-18)21(26)23(33-25)22(28)16-9-5-3-6-10-16/h3-15,27H,26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPQSFTWPCPXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,5-DIMETHOXYPHENYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the benzenesulfonyl and anilino groups. The final step involves the addition of the phenylmethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as using continuous flow reactors and advanced purification techniques, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,5-DIMETHOXYPHENYL)THIOPHENE-2,4-DIAMINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,5-DIMETHOXYPHENYL)THIOPHENE-2,4-DIAMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.

Medicine

In medicine, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,5-DIMETHOXYPHENYL)THIOPHENE-2,4-DIAMINE is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,5-DIMETHOXYPHENYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- [3-Amino-4-(benzenesulfonyl)-5-(2,6-diethylanilino)thiophen-2-yl]-phenylmethanone

- [3-Amino-4-(benzenesulfonyl)-5-(3-chloroanilino)thiophen-2-yl]-phenylmethanone

- [3-Amino-4-(benzenesulfonyl)-5-(2-chloroanilino)thiophen-2-yl]-phenylmethanone

Uniqueness

What sets 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,5-DIMETHOXYPHENYL)THIOPHENE-2,4-DIAMINE apart from similar compounds is its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,5-DIMETHOXYPHENYL)THIOPHENE-2,4-DIAMINE is a thiophene derivative with significant potential in medicinal chemistry. This compound exhibits a variety of biological activities, making it a subject of interest for researchers exploring therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a thiophene ring substituted with benzoyl and benzenesulfonyl groups, as well as a dimethoxyphenyl moiety. The molecular formula is , and its structural features contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Enzyme Inhibition :

- The compound has been shown to inhibit various enzymes involved in metabolic pathways. For example, it interacts with carbonic anhydrases (CAs), particularly isoforms hCA II, IX, and XII, demonstrating subnanomolar to nanomolar inhibition .

- Inhibition studies have indicated that the compound binds to the active sites of these enzymes, significantly affecting their catalytic activity.

-

Cellular Effects :

- Research indicates that this compound modulates cell signaling pathways, particularly the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation .

- It has been observed to alter gene expression profiles related to metabolic processes, impacting overall cellular metabolism.

-

Antimicrobial Activity :

- Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic functions essential for bacterial survival.

The mechanism of action involves multiple pathways:

- Enzyme Interaction : The compound binds to specific enzymes, leading to inhibition or modulation of their activities. This binding often occurs at the active site or through allosteric modulation.

- Gene Regulation : By interacting with transcription factors, it influences gene expression related to cellular metabolism and stress responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Study on Carbonic Anhydrase Inhibition :

A detailed investigation revealed that 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,5-DIMETHOXYPHENYL)THIOPHENE-2,4-DIAMINE effectively inhibits hCA II with an IC50 value in the low nanomolar range. Structural analysis via X-ray crystallography provided insights into the binding interactions at the molecular level . -

Cell Proliferation Assays :

In vitro assays demonstrated that treatment with this compound resulted in reduced proliferation rates in cancer cell lines. The underlying mechanism was linked to the induction of apoptosis and modulation of cell cycle regulators .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Benzoyl-3-(benzenesulfonyl)-N2-(2,5-dimethoxyphenyl)thiophene-2,4-diamine, and what key intermediates should be prioritized?

- Methodological Answer : Begin with a literature review to identify analogous thiophene-diamine syntheses. Prioritize intermediates such as the thiophene-2,4-diamine core, which can be synthesized via reductive amination of nitro precursors using SnCl₂·2H₂O under reflux (ethanol, 75°C, 5–7 h) . Protect reactive amines with tert-butyldimethylsilyl (TBDMS) groups to avoid side reactions during sulfonylation and benzoylation . For the benzenesulfonyl moiety, employ sulfonylation under anhydrous conditions (e.g., sulfonyl chloride in dichloromethane with pyridine as a base). Monitor reaction progress via TLC and confirm intermediates using NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substitution patterns on the thiophene ring and aromatic protons. For sulfonyl and benzoyl groups, analyze infrared (IR) spectroscopy for S=O (1150–1250 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches. High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) ensures purity, while HRMS validates the molecular ion peak. X-ray crystallography is recommended for resolving ambiguities in stereochemistry or crystal packing .

Q. How can researchers optimize reaction conditions for introducing the benzenesulfonyl group while minimizing side reactions?

- Methodological Answer : Conduct a solvent screening study (e.g., DCM, THF, or acetonitrile) with controlled temperature (0–25°C) to reduce sulfonic acid byproduct formation. Use stoichiometric pyridine or DMAP to scavenge HCl generated during sulfonylation. Employ in situ monitoring via FT-IR to track S=O bond formation and quench the reaction at 90% conversion to prevent over-sulfonylation .

Advanced Research Questions

Q. How can researchers evaluate the environmental fate and transformation pathways of this compound under various ecological conditions?

- Methodological Answer : Design a tiered study inspired by Project INCHEMBIOL :

- Phase 1 : Determine physical-chemical properties (logP, pKa) via shake-flask experiments and computational tools (e.g., EPI Suite).

- Phase 2 : Simulate abiotic degradation (hydrolysis, photolysis) under controlled pH and UV light. Use LC-MS/MS to identify degradation products.

- Phase 3 : Assess bioavailability using soil-column experiments and model organisms (e.g., Daphnia magna for aquatic toxicity).

- Reference OECD guidelines for standardized testing .

Q. What strategies are recommended for resolving contradictions in reaction mechanisms proposed for sulfonylation and benzoylation steps?

- Methodological Answer : Perform isotopic labeling (e.g., ¹⁸O in sulfonyl chloride) to trace oxygen incorporation during sulfonylation. Use density functional theory (DFT) calculations to compare activation energies of proposed pathways. Validate intermediates via cryogenic trapping and NMR analysis. For benzoylation, conduct kinetic isotope effect (KIE) studies to distinguish between electrophilic aromatic substitution and radical mechanisms .

Q. How does the electronic configuration of the thiophene core influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Perform frontier molecular orbital (FMO) analysis using computational tools (Gaussian, ORCA) to map HOMO-LUMO distributions. Experimentally, compare reactivity in Suzuki-Miyaura couplings using para-substituted aryl boronic acids. Monitor regioselectivity via X-ray crystallography and correlate with Hammett σ values. The electron-withdrawing sulfonyl group may direct coupling to the 5-position of the thiophene .

Q. What in silico approaches can predict the bioavailability and ecological risks associated with this compound?

- Methodological Answer : Use QSAR models (e.g., EPA’s ECOSAR) to estimate acute/chronic toxicity. Molecular docking (AutoDock Vina) can predict binding affinity to biological targets (e.g., cytochrome P450 enzymes). For environmental persistence, apply BIOWIN models to estimate biodegradation half-lives. Validate predictions with microcosm studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.